(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole

Circularly polarized luminescence Chirality transfer Azahelicene complexes

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole (CAS 2357080-01-2) is a chiral nitrogen ligand belonging to the oxazoline class, designed for enantioselective synthesis. Its scaffold fuses a 2-methyl-4,5-dihydrooxazole coordinating moiety with a 7H-dibenzo[c,g]carbazole chromophore, creating a sterically demanding C1-symmetric environment.

Molecular Formula C25H20N2O
Molecular Weight 364.4 g/mol
Cat. No. B14081969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole
Molecular FormulaC25H20N2O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=NC(CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65
InChIInChI=1S/C25H20N2O/c1-16-26-19(15-28-16)14-27-22-12-10-17-6-2-4-8-20(17)24(22)25-21-9-5-3-7-18(21)11-13-23(25)27/h2-13,19H,14-15H2,1H3/t19-/m0/s1
InChIKeyGZTXMZDVGRXHAJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole: Structural Identity and Ligand Classification for Procurement


(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole (CAS 2357080-01-2) is a chiral nitrogen ligand belonging to the oxazoline class, designed for enantioselective synthesis . Its scaffold fuses a 2-methyl-4,5-dihydrooxazole coordinating moiety with a 7H-dibenzo[c,g]carbazole chromophore, creating a sterically demanding C1-symmetric environment . The compound is commercially catalogued as part of a broader family of chiral N-ligands and serves as a building block for constructing asymmetric transition-metal catalysts and optoelectronic materials .

Why Generic Substitution Fails for (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole in Enantioselective Applications


The dibenzo[c,g]carbazole scaffold is not a simple structural variation; it defines a fundamentally different chiral environment compared to its benzo[c]carbazole and parent carbazole analogs. In crystallized Au(I) complexes, the extended π-surface of the dibenzocarbazole ligand enables intermolecular chirality transfer that stabilizes homochirality, while the smaller benzocarbazole analog remains achiral under identical crystallization conditions [1]. Consequently, the luminescence dissymmetry factor (|gₗᵤₘ|) of dibenzocarbazole-containing complexes is 5- to 10-fold higher than that of complexes lacking this chirality-transfer capability [1]. In catalytic applications, the steric bulk of the dibenzocarbazole group exerts distinct enantiofacial discrimination that smaller carbazole or substituted carbazole ligands (e.g., 3,6-diiodocarbazole) cannot replicate . Generic substitution based on the oxazoline headgroup alone disregards the critical role of the carbazole tail in determining both stereochemical outcome and photophysical performance.

Quantitative Differentiation Evidence: (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole vs. Structural Analogs


Circularly Polarized Luminescence Enhancement: Dibenzo[c,g]carbazole vs. Benzo[c]carbazole in Au(I) Complexes

In the crystallization of Au(I) complexes bearing azahelicene ligands, the dibenzo[c,g]carbazole derivative enables intermolecular chirality transfer from a chiral NHC co-ligand, stabilizing homochirality in the crystal. The benzo[c]carbazole analog, by contrast, remains achiral under identical crystallization conditions. Critical for materials procurement: complexes that exhibit chirality transfer display luminescence dissymmetry factors (|gₗᵤₘ|) 5- to 10-fold higher than those of complexes without chirality transfer, directly impacting CPL brightness and device efficiency [1].

Circularly polarized luminescence Chirality transfer Azahelicene complexes Chiroptical materials

Chiral Scaffold Architecture: Dibenzo[c,g]carbazole vs. Benzo[c]carbazole vs. Carbazole Tail Groups

Within the BOC Sciences chiral nitrogen ligand portfolio, the (S)-4-((7H-dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole (BCC-02391) is the member bearing the most extended fused polycyclic aromatic system. Its pentacyclic 7H-dibenzo[c,g]carbazole group (C₂₀H₁₃N core) provides a larger steric footprint and greater π-surface area than the tetracyclic 7H-benzo[c]carbazole group (BCC-02390), the tricyclic parent 9H-carbazole group (BCC-02392), and the 3,6-diiodo-substituted carbazole variant (BCC-02393). The increased steric demand of the dibenzo[c,g]carbazole tail is expected to induce stronger steric repulsion with incoming substrates in square-planar or octahedral metal complexes, potentially leading to higher enantioselectivity in reactions where enantiofacial discrimination is dominated by steric effects .

Chiral ligand design Steric tuning Asymmetric catalysis Oxazoline ligands

Ionization Potential and Metabolic Activation Profile of the Dibenzo[c,g]carbazole Pharmacophore vs. Acridine Analogs

The 7H-dibenzo[c,g]carbazole core (the pharmacophoric moiety of the target compound) possesses an ionization potential (IP) of approximately 7.3 eV, placing it in a distinct metabolic activation category compared to dibenz[a,j]acridine (IP ~8.0 eV). Specifically, the lower IP of the DBC scaffold enables dual metabolic activation pathways (one-electron oxidation plus monooxygenation), whereas the higher-IP acridine scaffold is restricted to monooxygenation-only activation [1]. This differential activation profile carries direct implications for DNA adduct formation patterns and tissue-specific carcinogenicity outcomes.

Metabolic activation Ionization potential Genotoxicity Carcinogen mechanism

Telomerase Inhibitory Potency of the 7H-Dibenzo[c,g]carbazole Core

The 7H-dibenzo[c,g]carbazole pharmacophore, which constitutes the tail group of the target ligand, has demonstrated potent telomerase inhibition with an IC₅₀ of 0.05 μM in human liver cell assays. This potency places the DBC scaffold among the more active telomerase-inhibitory carbazole derivatives evaluated in that study [1]. By comparison, simple carbazole and many N-substituted carbazole derivatives typically show weaker or no telomerase inhibition at similar concentrations [1].

Telomerase inhibition Anticancer Carbazole alkaloids Enzyme inhibition

High-Impact Application Scenarios for (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole


Chiroptical Materials: Circularly Polarized Luminescence (CPL) Devices Requiring High Dissymmetry Factors

The dibenzo[c,g]carbazole scaffold provides a 5- to 10-fold enhancement in CPL dissymmetry factor (|gₗᵤₘ|) when incorporated into Au(I) complexes that undergo crystallization-induced chirality transfer, a performance gain not achievable with the smaller benzo[c]carbazole analog under identical conditions [1]. This makes the target ligand the preferred precursor for constructing CPL-active metal complexes intended for 3D displays, chiral sensing, and security anti-counterfeiting technologies where high |gₗᵤₘ| values are the primary performance metric.

Asymmetric Catalysis: Reactions Requiring Maximum Steric Demand at the Metal Center

Among the BOC Sciences oxazoline-carbazole ligand series (BCC-02390 through BCC-02393), the dibenzo[c,g]carbazole variant provides the largest steric footprint via its pentacyclic aromatic tail [1]. For catalytic asymmetric transformations where enantioselectivity is dominated by steric repulsion (e.g., Pd-catalyzed allylic alkylation, Cu-catalyzed cyclopropanation), this ligand is the rational choice when the smaller carbazole or benzocarbazole analogs fail to deliver adequate % ee. Procurement of the full series enables systematic steric tuning.

Environmental Carcinogen Research: Metabolic Activation and DNA Adduct Studies

The 7H-dibenzo[c,g]carbazole core incorporated in this ligand exhibits an ionization potential of approximately 7.3 eV and undergoes dual-pathway metabolic activation (one-electron oxidation + monooxygenation), in contrast to the single-pathway activation of acridine-based analogs with IP ≈ 8.0 eV [1]. For in vitro and in vivo genotoxicity studies requiring a model N-heterocyclic aromatic hydrocarbon that faithfully recapitulates the complex metabolic activation of environmental carcinogens, the target compound (or its hydrolyzed DBC fragment) provides a mechanistically well-characterized scaffold with established DNA-adduct-formation profiles.

Telomerase-Targeted Probe or Inhibitor Development

The DBC pharmacophore present in the target compound has demonstrated telomerase inhibition with an IC₅₀ of 0.05 μM in human liver cell lines [1]. While the intact oxazoline ligand is primarily a synthetic building block, the DBC fragment can serve as a validated starting point for medicinal chemistry campaigns targeting telomerase, distinguishing it from carbazole derivatives lacking documented telomerase inhibitory activity at sub-micromolar concentrations.

Quote Request

Request a Quote for (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.